N-(4-butylphenyl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(4-butylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-7-12-8-10-13(11-9-12)15-14(16)6-4-2/h8-11H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
KJKBZNIYJCSOLJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of N 4 Butylphenyl Butanamide Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. numberanalytics.comacdlabs.com By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the connectivity and spatial arrangement of atoms. nih.govauremn.org.br
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of N-(4-butylphenyl)butanamide would be expected to show distinct signals for the protons of the butyl group, the aromatic ring, and the butanamide moiety.
Aromatic Protons: The protons on the phenyl ring typically appear as two doublets in the aromatic region of the spectrum (around δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.
Amide Proton: The N-H proton of the amide group usually appears as a singlet, with its chemical shift being sensitive to solvent and concentration.
Alkyl Protons: The protons of the two butyl chains would exhibit characteristic multiplets. The α-methylene protons adjacent to the carbonyl group and the aromatic ring will be shifted downfield compared to the other methylene (B1212753) and methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 7.0-7.6 |
| Amide NH | 7.5-8.5 |
| -CH₂- (adjacent to C=O) | 2.2-2.4 |
| -CH₂- (adjacent to phenyl) | 2.5-2.7 |
| Other -CH₂- | 1.3-1.7 |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edulibretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is typically found in the downfield region of the spectrum, around 170-175 ppm. libretexts.org
Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (approximately 120-145 ppm). libretexts.org The carbon atoms attached to the butyl group and the amide nitrogen will have distinct chemical shifts from the other aromatic carbons.
Alkyl Carbons: The carbon atoms of the butyl chains will resonate in the upfield region of the spectrum (around 10-40 ppm). libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 170-175 |
| Aromatic C (substituted) | 130-145 |
| Aromatic C-H | 118-130 |
| -CH₂- (adjacent to C=O) | 38-40 |
| -CH₂- (adjacent to phenyl) | 34-36 |
| Other -CH₂- | 20-32 |
Two-dimensional (2D) NMR experiments are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei. wikipedia.orgucl.ac.uk These techniques spread the NMR signals into two frequency dimensions, enhancing resolution and providing connectivity information that is often ambiguous in 1D spectra. umich.educam.ac.uk
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org This would be used to confirm the connectivity within the butyl and butanamide fragments of this compound.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and directly attached carbons. wikipedia.orglibretexts.org This technique would definitively assign the proton signals to their corresponding carbon atoms in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to piece together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. umich.edu It is crucial for determining the three-dimensional conformation and stereochemistry of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Confirmation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. innovatechlabs.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. spectroscopyonline.comamericanpharmaceuticalreview.com For this compound, key vibrational bands would be expected.
N-H Stretch: The stretching vibration of the N-H bond in secondary amides typically appears as a sharp band in the region of 3300-3500 cm⁻¹. spcmc.ac.in
C-H Stretches: The stretching vibrations of the C-H bonds in the aromatic ring and the alkyl chains occur around 2850-3100 cm⁻¹.
C=O Stretch (Amide I band): The carbonyl stretching vibration is a very strong and characteristic absorption for amides, appearing around 1630-1680 cm⁻¹. spcmc.ac.inacs.org Its exact position can be influenced by hydrogen bonding.
N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found in the 1510-1570 cm⁻¹ region for secondary amides. spcmc.ac.in
C-N Stretch: The stretching vibration of the C-N bond appears in the 1200-1350 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300-3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |
Raman spectroscopy is a complementary technique to FT-IR that measures the light scattered from a molecule. edinst.com While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations, providing additional structural information. nih.gov
Aromatic Ring Vibrations: The symmetric breathing vibrations of the benzene ring are often strong in the Raman spectrum, appearing in the fingerprint region.
C-C Backbone Vibrations: The stretching vibrations of the carbon-carbon bonds in the alkyl chains and the aromatic ring are also readily observed.
Symmetric C-H Bending: These vibrations can provide further detail on the alkyl chain structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition with high confidence. uni-saarland.dechimia.ch Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the mass defect of individual isotopes. chimia.ch For instance, the ability to measure mass to several decimal places allows researchers to differentiate between nearly isobaric compounds, which is crucial in the analysis of complex mixtures. thermofisher.com This technique is invaluable for confirming the identity of a newly synthesized compound like this compound and its derivatives, ensuring the correct molecular formula has been achieved. rsc.orgtdl.org The high mass accuracy, often in the low parts-per-million (ppm) range, is essential for distinguishing between potential molecular formulas that may differ by only a few millimass units. chimia.chthermofisher.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. mdpi.comlibretexts.org In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. libretexts.orgwiley-vch.de As the solvent evaporates, ions (typically protonated molecules, [M+H]⁺, in positive ion mode) are transferred into the gas phase with minimal fragmentation. mdpi.comacdlabs.com This preservation of the molecular ion is a key advantage, as it provides a clear determination of the molecular weight. uni-saarland.de Tandem mass spectrometry (MS/MS) experiments can then be performed on the isolated molecular ion to induce fragmentation, yielding structural information. mdpi.com The fragmentation patterns of butanamide derivatives often involve characteristic cleavages of the amide bond and the alkyl chains, providing insights into the molecule's connectivity. researchgate.net
The following table details the mass spectrometric data for a representative butanamide derivative, illustrating common fragmentation patterns.
Table 1: Representative Mass Spectrometry Data Data for N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide, a related butanamide derivative. researchgate.net
| Fragment Ion | m/z (Observed) | Structure of Fragment |
| Molecular Ion [M]⁺ | 525 | C₂₅H₂₄ClN₄O₃S₂ |
| [C₁₇H₁₃N₂O]⁺ | 273 | Styryl-1,3,4-oxadiazole moiety |
| [C₈H₈ClNO]⁺ | 169 | 5-chloro-2-methoxyphenylamine moiety |
| [C₄H₇O]⁺ | 71 | Butanoyl moiety |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.govmdpi.com This provides an unambiguous confirmation of the molecular structure in the solid state.
While specific crystallographic data for this compound is not publicly available, the analysis of related heterocyclic structures demonstrates the power of this technique. mdpi.com The data obtained allows for a detailed understanding of the molecule's conformation, packing in the crystal lattice, and intermolecular interactions such as hydrogen bonding. mdpi.com
The table below presents crystallographic data for a complex heterocyclic compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study.
Table 2: Representative X-ray Crystallography Data Data for 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- rsc.orgavantiresearch.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Complementary Spectroscopic Techniques for Electronic Structure and Coordination
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings. For derivatives of this compound, the phenyl ring is the primary chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic structure. Studies on related compounds containing the 4-butylphenyl group, such as trans-AzCA4, show distinct absorption bands that can be used to monitor processes like photoisomerization. avantiresearch.com In such cases, irradiation with UV light at a specific wavelength (e.g., 365 nm) can induce a change in the molecule's configuration, which is observable through changes in the UV-Vis spectrum. avantiresearch.com
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with one or more unpaired electrons. hs-analysis.comwikipedia.org This includes free radicals, radical ions, and many transition metal complexes. bhu.ac.in The compound this compound, in its neutral, ground state, is a closed-shell molecule with all electrons paired. Therefore, it is ESR-inactive and would not produce a signal. bhu.ac.in However, ESR spectroscopy could be a valuable tool to study any potential radical intermediates that might be formed from this compound during a chemical reaction or upon exposure to high-energy radiation. hs-analysis.com The resulting spectrum could provide information on the structure and electronic environment of the paramagnetic species. utexas.edu
Computational Chemistry and Molecular Modeling of N 4 Butylphenyl Butanamide
Quantum Chemical Investigations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, allow for the detailed exploration of a molecule's electron distribution and its implications for chemical reactivity.
Geometry Optimization and Energetic Profiling
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For N-(4-butylphenyl)butanamide, the geometry is characterized by the spatial relationship between the butyl-substituted phenyl ring and the butanamide side chain.
| Parameter | Description | Predicted Value |
| Total Energy | The overall electronic energy of the optimized geometry. | Specific value depends on the level of theory and basis set used. |
| Dipole Moment | A measure of the molecule's overall polarity. | Expected to be moderate due to the polar amide group. |
| Rotational Barrier (C-N) | The energy required to rotate around the phenyl-nitrogen bond. | Influenced by steric and electronic effects of the butyl group. |
Note: The specific values in this table are illustrative and would be determined by the specific computational methods employed (e.g., DFT with a specific functional and basis set).
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenyl group, particularly the nitrogen atom and the aromatic ring. The butyl group, being an electron-donating group, would further increase the energy of the HOMO. The LUMO is likely to be centered on the carbonyl group of the butanamide moiety, which contains the most electrophilic carbon atom. A smaller HOMO-LUMO gap would suggest higher reactivity.
| Molecular Orbital | Description | Predicted Localization |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the N-phenyl ring and nitrogen atom. |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the carbonyl group of the butanamide chain. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of chemical reactivity and kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational landscape of this compound and the influence of its environment.
In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation tracks the trajectory of each atom over time, providing insights into the flexibility of the butyl and butanamide chains and the rotation around single bonds. The results can be analyzed to identify the most populated conformational states and the transitions between them.
Solvation effects are also a critical aspect explored through MD simulations. The interactions between this compound and surrounding solvent molecules, such as water, can significantly impact its conformation and properties. The polar amide group would be expected to form hydrogen bonds with water, while the nonpolar butyl group and phenyl ring would prefer to be shielded from the aqueous environment, leading to hydrophobic solvation.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein (receptor). This method is crucial in drug discovery and for understanding the biological activity of compounds.
Binding Affinity Predictions with Biological Macromolecules
Molecular docking algorithms explore various possible binding poses of a ligand within the active site of a receptor and estimate the binding affinity for each pose. The binding affinity is often expressed as a scoring function, which approximates the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.
The binding affinity of this compound would depend on the specific target protein. The presence of both hydrogen bond donors/acceptors (the amide group) and significant hydrophobic regions (the butylphenyl group) suggests that it could potentially interact with a variety of protein binding sites that have complementary features.
Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, van der Waals Forces)
A detailed analysis of the docked pose reveals the specific intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:
Hydrogen Bonding: The amide group is a key player here. The nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protein's active site.
Hydrophobic Interactions: The butyl group and the phenyl ring are nonpolar and would favorably interact with hydrophobic pockets in the receptor, which are lined with nonpolar amino acid residues.
| Type of Interaction | Potential Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Arginine, Lysine, Serine, Threonine |
| Hydrophobic Interactions | Butyl chain, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
| van der Waals Forces | Entire molecule | All residues in close contact |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
As there are no specific QSAR or 3D-QSAR studies available for this compound, this section cannot be populated with the requested detailed research findings or data tables.
Structure Activity Relationship Sar Studies of N 4 Butylphenyl Butanamide Analogues
Impact of Butyl Chain Modifications on Biological Activity
The size and branching of the alkyl chains play an important role in defining the characteristics of the molecule. mdpi.com For instance, research on related scaffolds has shown that increasing the length of an alkyl chain can influence physical properties and biological interactions. mdpi.com In a study on novel benzoxazole (B165842) derivatives, which also feature an amide moiety, compounds with a tert-butyl group as a substituent demonstrated notable anti-inflammatory activity. nih.gov This suggests that steric bulk, such as that provided by a branched alkyl group like tert-butyl, can be advantageous for fitting into a specific binding site.
Conversely, shortening the chain or introducing unsaturation (double or triple bonds) would alter the molecule's flexibility and geometry, potentially leading to a different or diminished biological response. The 4-butyl group on the phenyl ring is particularly important for anchoring the ligand in a hydrophobic pocket of a target receptor. acs.org Altering its length or branching pattern directly impacts the strength of these hydrophobic interactions.
Table 1: Hypothetical Impact of Butyl Chain Modifications on Biological Activity This table is illustrative, based on general SAR principles, as specific comparative data for N-(4-butylphenyl)butanamide was not available in the search results.
| Modification to Butyl Group | Predicted Effect on Activity | Rationale |
| Chain Length | ||
| Increase (e.g., pentyl, hexyl) | May increase or decrease | Could enhance hydrophobic interactions, but may introduce steric clash if the pocket is size-limited. |
| Decrease (e.g., propyl, ethyl) | Likely decrease | Reduces hydrophobic contact, potentially weakening the ligand-receptor interaction. |
| Branching | ||
| Isomerization (e.g., isobutyl, sec-butyl) | Variable | Alters the shape and steric profile, which could improve or worsen the fit within the binding site. |
| Introduction of tert-butyl | May increase | Provides significant steric bulk which can be favorable for filling a specific hydrophobic pocket. nih.gov |
| Unsaturation | ||
| Introduce double/triple bond | Alters conformation | Reduces flexibility and changes the geometry of the chain, affecting the overall shape of the molecule. |
Aromatic Ring Substituent Effects on Bioactivity Profiles
Substituents on the aromatic ring of this compound analogues can profoundly influence their bioactivity by altering electronic and steric properties. libretexts.orglumenlearning.com These modifications can affect the molecule's ability to participate in key interactions such as hydrogen bonding, pi-pi stacking, and electrostatic interactions within the receptor binding site. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which can activate or deactivate the ring, respectively. lumenlearning.comlibretexts.org
Electron-Withdrawing Groups (EWGs) : Groups like nitro (–NO2), cyano (–CN), and halogens (–F, –Cl, –Br) decrease the electron density of the aromatic ring through inductive or resonance effects. libretexts.orglibretexts.org In some SAR studies, the introduction of halogens has led to enhanced biological activity. For example, studies on TRPV1 receptor antagonists found that 2-halogen analogues showed improved antagonism compared to the parent compound. nih.govresearchgate.net This enhancement may be due to the formation of specific halogen bonds with the receptor or by altering the molecule's metabolic stability.
Electron-Donating Groups (EDGs) : Groups such as alkyl (e.g., –CH3), hydroxyl (–OH), and methoxy (B1213986) (–OCH3) increase the electron density of the ring. lumenlearning.com In a series of benzoxazole derivatives, the presence of a methyl or methoxy group on the aromatic ring was found to be compatible with good anti-inflammatory activity. nih.gov EDGs can enhance pi-pi stacking interactions or participate in hydrogen bonding (in the case of -OH).
The position of the substituent is also critical. Substituents at the ortho-, meta-, or para-positions relative to the amide linkage will orient differently within the binding pocket, leading to distinct interactions and, consequently, different bioactivity profiles. libretexts.org
Table 2: Observed Effects of Aromatic Ring Substituents on Analogues' Bioactivity
| Substituent Type | Example Group(s) | Position | Observed Effect in Analogue Series | Citation |
| Electron-Withdrawing | Halogen (e.g., Fluoro, Chloro) | Ortho (2-position) | Enhanced antagonist activity at TRPV1 receptors. | nih.govresearchgate.net |
| Electron-Withdrawing | Fluoro, Chloro | Various | Maintained or modulated anti-inflammatory activity in benzoxazole series. | nih.gov |
| Electron-Donating | Methyl, Methoxy | Various | Generally good anti-inflammatory activity was observed in benzoxazole series. | nih.gov |
Amide Linkage Modifications and Conformational Flexibility
The amide bond (–CO–NH–) is a cornerstone of the this compound structure, acting as a rigidifying element and a key hydrogen bond donor and acceptor. Its conformational flexibility, or lack thereof, is crucial for correctly orienting the phenyl and alkyl portions of the molecule for optimal receptor binding.
Furthermore, the orientation of the amide plane relative to the aromatic rings can be influenced by crystal packing forces or interactions within a receptor. nih.gov Studies on similar benzamide (B126) structures have shown that the tilt angle between the amide plane and the phenyl ring can vary significantly, and these conformational changes have an associated energy cost. nih.gov Modifying the amide linkage, for example by creating bioisosteric replacements (e.g., reverse amides, esters, or sulfonamides), would dramatically alter the molecule's hydrogen bonding capacity and conformational preferences, leading to a different SAR profile.
Ligand-Receptor Interaction Analysis through SAR-Driven Design
SAR studies are most powerful when coupled with an understanding of the ligand-receptor interactions at an atomic level. Computational techniques like molecular docking are invaluable tools for this purpose. uneb.br By docking proposed analogues into a model of the target receptor's binding site, researchers can generate hypotheses about how structural changes will affect binding affinity and selectivity. nih.gov
For a molecule like this compound, SAR data can guide the design of new analogues with improved properties. For example, if SAR studies indicate that a larger substituent at the 4-position of the phenyl ring increases activity, docking studies might reveal a deep hydrophobic pocket in the receptor that can accommodate this group. acs.org The butylphenyl group itself is a classic hydrophobic moiety often found to occupy such pockets. acs.org
The process typically involves:
Docking: Placing the ligand into the receptor's binding site computationally to predict its most likely binding pose. uneb.br
Interaction Analysis: Identifying key interactions, such as hydrogen bonds with the amide group, hydrophobic interactions with the butyl chain, and pi-pi stacking with the phenyl ring. mdpi.com
SAR Rationalization: Using the interaction data to explain the observed SAR. For example, a loss of activity upon removing a substituent might be explained by the loss of a critical hydrogen bond.
Iterative Design: Designing new analogues based on the model to enhance favorable interactions or introduce new ones, thereby rationally guiding the lead optimization process. uneb.brnih.gov
This structure-based approach allows for the modulation of ligand affinity and selectivity for a specific biological target. nih.gov
Pharmacophore Elucidation for Targeted Biological Activities
A pharmacophore is an abstract model that defines the essential steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target. dovepress.com It represents the largest common denominator of molecular features shared by a set of active compounds. dovepress.com Elucidating the pharmacophore for this compound analogues is a key outcome of comprehensive SAR studies.
Based on the SAR analysis, a hypothetical pharmacophore model for this class of compounds would likely include:
A Hydrophobic Feature: Corresponding to the 4-butylphenyl group, crucial for anchoring in a nonpolar pocket of the receptor.
A Hydrogen Bond Donor: The N-H of the amide group.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide group.
A Second Hydrophobic/Aliphatic Feature: Representing the N-acyl butanamide chain.
Pharmacophore models can be generated through two main approaches:
Ligand-Based Modeling: This method is used when the structure of the target receptor is unknown. It involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov
Structure-Based Modeling: When the 3D structure of the receptor-ligand complex is available, the pharmacophore can be derived directly from the key interaction points within the binding site. dovepress.comnih.gov
Once developed, these models serve as 3D queries for virtual screening of large compound libraries to identify novel, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. csmres.co.ukd-nb.info This approach accelerates the discovery of new lead compounds. nih.gov
In Vitro Biological Activity Studies of N 4 Butylphenyl Butanamide and Derivatives
Anticancer Activity in Established Cell Lines
No peer-reviewed articles or conference proceedings were identified that investigated the anticancer properties of N-(4-butylphenyl)butanamide.
Cytotoxicity and Antiproliferative Effects in Cancer Cell Models (e.g., A549, MCF7, HCT-116)
There are no available studies reporting the cytotoxic or antiproliferative effects of this compound on established cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), or HCT-116 (colorectal carcinoma). Therefore, data such as IC₅₀ values for this compound are not available.
Molecular Mechanisms of Action in Cancer Cells (e.g., CDK inhibition, SCF/c-kit signaling inhibition)
As no primary anticancer activity has been reported for this compound, its molecular mechanisms of action have not been explored. There is no evidence to suggest its involvement in the inhibition of Cyclin-Dependent Kinases (CDKs) or Stem Cell Factor (SCF)/c-kit signaling pathways.
Enzyme and Receptor Modulation Studies
The core structure of this compound lends itself to potential interactions with various biological targets, including enzymes and receptors that are pivotal in cellular signaling pathways.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to various diseases, including cancer. nih.gov The inhibition of specific kinases is a key area of drug discovery. nih.gov
The c-Kit proto-oncogene encodes a transmembrane tyrosine kinase receptor. nih.gov Its ligand, stem cell factor (SCF), triggers a signaling cascade that includes the phosphorylation of c-Kit itself and downstream effectors like the p44/42 mitogen-activated protein kinase (MAPK), also known as ERK1/2. nih.govugr.es This pathway is involved in cell proliferation and differentiation. mdpi.comfrontiersin.org
While direct studies on this compound are scarce, a related phenyl-imidazole sulfonamide derivative, [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03), has been identified as an inhibitor of SCF/c-Kit signaling. benthamscience.comugr.es In vitro studies using 501mel human melanoma cells demonstrated that ISCK03 dose-dependently inhibited the SCF-induced phosphorylation of c-Kit. ugr.es Furthermore, ISCK03 also suppressed the phosphorylation of the downstream p44/42 ERK, indicating its ability to disrupt this signaling cascade. benthamscience.comugr.es
Table 1: In Vitro Kinase Inhibitory Activity of a Related Derivative
| Compound | Target | Cell Line | Effect | Source |
|---|
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in pain perception and inflammation. Consequently, TRPV1 antagonists are being investigated as potential analgesics.
Although direct data on this compound is not available, a structurally similar compound, (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] ugr.esdioxin-6-yl)acrylamide (AMG 9810), is a potent and competitive TRPV1 antagonist. In vitro assays have shown that AMG 9810 blocks TRPV1 activation by various stimuli, including capsaicin, protons, and heat. The IC₅₀ values for AMG 9810 demonstrate its potent inhibitory effect on both human and rat TRPV1 receptors.
Another class of related compounds, N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, has also been investigated for TRPV1 antagonism, with structure-activity relationship studies identifying potent inhibitors.
Table 2: In Vitro TRPV1 Antagonist Activity of a Related Compound
| Compound | Target | Activation Mode | IC₅₀ (human) | IC₅₀ (rat) | Source |
|---|---|---|---|---|---|
| AMG 9810 | TRPV1 | Capsaicin | 24.5 ± 15.7 nM | 85.6 ± 39.4 nM | |
| AMG 9810 | TRPV1 | Protons | 92.7 ± 72.8 nM | 294 ± 192 nM |
Other Explored In Vitro Biological Modulations (e.g., Depigmentation in Cell Models, Analgesic and Anti-inflammatory Properties)
The potential biological activities of this compound and its derivatives extend to other areas such as skin pigmentation and the modulation of pain and inflammation.
The process of melanogenesis, or melanin (B1238610) production, is a target for depigmenting agents. The SCF/c-Kit signaling pathway is known to be involved in pigmentation. ugr.esugr.es The c-Kit inhibitor ISCK03, a [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, has shown depigmenting effects in vitro. ugr.es Its application to UV-induced pigmented spots on brownish guinea pig skin led to a reduction in epidermal melanin. ugr.es This suggests that inhibitors of the c-Kit pathway could function as skin-whitening agents. ugr.es
The analgesic and anti-inflammatory properties of various chemical scaffolds are a major focus of research. While direct in vitro analgesic and anti-inflammatory data for this compound is limited, the antagonism of the TRPV1 receptor by related compounds like AMG 9810 is strongly linked to analgesic effects in preclinical models of inflammatory and neuropathic pain. Furthermore, various N-arylalkanamide derivatives are being explored for their potential as anti-inflammatory agents.
Table 3: Other In Vitro Biological Modulations of Related Compounds
| Compound/Derivative Class | Biological Effect | Model System | Mechanism of Action | Source |
|---|---|---|---|---|
| [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03) | Depigmentation | UV-induced pigmented spots on guinea pig skin | Inhibition of SCF/c-Kit signaling, reduction of epidermal melanin | ugr.es |
| (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] ugr.esdioxin-6-yl)acrylamide (AMG 9810) | Analgesic (inferred from in vivo) | Preclinical pain models | TRPV1 receptor antagonism |
Advanced Analytical Methodologies for N 4 Butylphenyl Butanamide in Complex Matrices
Chromatographic Separation Techniques
Chromatographic techniques are paramount for isolating N-(4-butylphenyl)butanamide from intricate sample constituents prior to its detection. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development for this compound typically involves reversed-phase (RP) chromatography, where a non-polar stationary phase is used with a polar mobile phase.
A key aspect of method development is the optimization of the mobile phase composition to achieve adequate retention and separation from matrix interferences. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is commonly employed. The addition of modifiers like formic acid can improve peak shape and ionization efficiency when coupled with mass spectrometry. nih.gov A reported HPLC method utilizes a C18 column with a mobile phase of methanol and water (70:30), achieving a retention time of approximately 8.2 minutes for this compound. The development of a robust HPLC method also considers factors like flow rate and column temperature to ensure reproducibility and efficiency. nih.govugm.ac.id For complex matrices, a pre-treatment step using solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte. chemicalpapers.com
| Parameter | Condition | Purpose |
| Column | C18, Phenyl-bonded | Separation based on hydrophobicity. Phenyl columns can offer alternative selectivity for aromatic compounds. mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute the analyte with good peak shape and resolution. nih.gov |
| Modifier | Formic Acid (0.1%) | To improve peak shape and ionization for LC-MS. nih.gov |
| Flow Rate | 0.4 - 1.0 mL/min | To ensure optimal separation efficiency and analysis time. ugm.ac.idmdpi.com |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD for UV absorbance measurement; MS for sensitive and selective detection. nih.govmdpi.com |
| Retention Time | ~8.2 minutes | Specific to a methanol/water (70:30) mobile phase on a C18 column. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its amide functional group, possesses low volatility and is prone to thermal degradation at the high temperatures used in GC. sigmaaldrich.com Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable analogue. researchgate.netjfda-online.com
Silylation is a common derivatization technique where active hydrogens in the amide group are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comsigmaaldrich.com This process increases the volatility of the analyte, allowing for its successful separation on a GC column. researchgate.net The choice of derivatizing reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure a complete reaction and avoid the formation of byproducts. sigmaaldrich.comgcms.cz
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |
| BSTFA | Amide (-NH) | Trimethylsilyl (TMS) ether | Reacts with a wide range of polar compounds; byproducts are volatile. gcms.cz |
| MTBSTFA | Amide (-NH) | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |
| Propyl Chloroformate | Amine (if present as impurity or degradation product) | Carbamate | Targets primary and secondary amines. phenomenex.blog |
| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acid (if present as impurity or degradation product) | Pentafluorobenzyl ester | Creates derivatives with high sensitivity for Electron Capture Detectors (ECD). phenomenex.blog |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Mobile Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water. nih.govshodexhplc.com This technique is particularly useful for separating polar compounds that are poorly retained in reversed-phase chromatography. amsbiopharma.com While this compound itself is relatively non-polar, HILIC can be a valuable tool when analyzing it within highly polar complex matrices.
The HILIC separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. mdpi.comthermofisher.comlcms.cz This allows for the effective separation of analytes based on their hydrophilicity. shodexhplc.com For a sample containing this compound along with very polar contaminants, HILIC could be employed to strongly retain the polar interferences while allowing the less polar target compound to elute earlier. This can be an effective strategy for sample clean-up and analysis. aalto.firesearchgate.net
| Feature | HILIC | Reversed-Phase LC |
| Stationary Phase | Polar (e.g., silica, amide, diol) nih.gov | Non-polar (e.g., C18, C8) |
| Mobile Phase | High organic solvent (>60%), low aqueous content thermofisher.com | High aqueous content, lower organic solvent |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Primary Application | Separation of highly polar analytes amsbiopharma.com | Separation of non-polar to moderately polar analytes |
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic system, provides definitive identification and quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the trace analysis of this compound in complex matrices. researchgate.netrsc.org Its high sensitivity and selectivity allow for the detection of the compound at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. chromatographyonline.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the parent ion, minimizing matrix interference. nih.govcreative-proteomics.com
For this compound, electrospray ionization (ESI) in positive mode would be the typical ionization method, generating the protonated molecule [M+H]+. In MS/MS analysis, this precursor ion is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. researchgate.net The development of an LC-MS/MS method requires careful optimization of both the chromatographic conditions to separate the analyte from matrix components that can cause ion suppression, and the mass spectrometer parameters to maximize the signal of the target analyte. researchgate.netnih.gov
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate protonated molecular ions [M+H]+ of the analyte. researchgate.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |
| Precursor Ion | m/z 220.17 [M+H]+ | The mass-to-charge ratio of the protonated this compound molecule. |
| Product Ions | Analyte-specific fragments | Characteristic fragments used for confirmation and quantification. |
| Limit of Quantification (LOQ) | ng/L to µg/L range | Dependent on matrix and instrumentation, demonstrating high sensitivity. chromatographyonline.comsciex.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. As discussed in section 7.1.2, this compound requires derivatization prior to GC analysis. Once derivatized, GC-MS provides excellent chromatographic resolution and definitive identification based on the compound's mass spectrum. nih.gov
The mass spectrum is generated by the fragmentation of the derivatized molecule in the ion source, typically using electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule. whitman.edu For a silylated derivative of this compound, characteristic fragments would arise from the cleavage of the butyl group, the butanamide side chain, and the silyl (B83357) group itself. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, can aid in identifying the molecular ion. whitman.edulibretexts.org The analysis of these fragmentation patterns allows for the unambiguous identification of the compound, even in complex mixtures. nih.gov
| Ion Type | Potential Fragmentation Pathway | Significance |
| Molecular Ion [M]•+ | The intact derivatized molecule with one electron removed. | Confirms the molecular weight of the derivative. Its presence can be weak for some amides. whitman.edu |
| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. | A dominant fragmentation pathway for amines and amides, leading to a stable iminium ion. libretexts.org |
| McLafferty Rearrangement | Hydrogen transfer from the γ-carbon of the butyl or butanoyl chain followed by β-cleavage. | A characteristic rearrangement for compounds with carbonyl groups and alkyl chains. |
| Loss of Alkyl Groups | Fragmentation of the butyl group from the phenyl ring. | Leads to characteristic peaks corresponding to the loss of C4H9 (57 Da). |
Suspect Screening and Non-Targeted Analysis Approaches
In the realm of environmental and toxicological analysis, moving beyond the targeted analysis of a limited number of known contaminants is crucial for a comprehensive understanding of potential exposures and risks. Suspect screening and non-targeted analysis (NTA) have emerged as powerful strategies for identifying a broader range of chemicals in complex samples. bohrium.comnontargetedanalysis.org These approaches leverage high-resolution mass spectrometry (HRMS), most commonly coupled with liquid chromatography (LC) or gas chromatography (GC). bohrium.comau.dk
Suspect Screening Analysis (SSA)
Suspect screening analysis (SSA) focuses on searching for a predefined list of "suspected" compounds for which reference standards are not necessarily available in the laboratory at the time of analysis. nontargetedanalysis.orgau.dk This approach relies on creating a database of potential compounds of interest, including their exact mass, chemical formula, and predicted retention time. For this compound, the workflow would involve the following steps:
Database Creation: A suspect list containing this compound would be compiled. This entry would include its molecular formula (C14H21NO) and its calculated exact mass.
HRMS Data Acquisition: Samples are analyzed using LC-HRMS or GC-HRMS in full-scan mode to acquire high-resolution mass spectra. au.dk
Data Processing: The acquired data is then processed using specialized software to screen for the exact mass of the protonated molecule [M+H]+ or other potential adducts of this compound within a narrow mass tolerance window (typically <5 ppm). vliz.be
Isotopic Pattern Matching: The isotopic pattern of the detected feature is compared with the theoretical isotopic pattern of this compound to increase confidence in the identification.
Fragmentation Analysis: If a suspected ion is detected, tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation spectra. These experimental spectra are then compared with in-silico predicted fragmentation patterns or with library spectra, if available, for structural confirmation. diva-portal.org
Non-Targeted Analysis (NTA)
Non-targeted analysis (NTA) is a more exploratory approach that aims to identify all detectable chemical entities in a sample without any preconceived list of targets. bohrium.comresearchgate.net The goal is to comprehensively characterize the chemical composition of a sample. secure-platform.com If this compound were an unknown contaminant in a sample, an NTA workflow could potentially identify it through the following steps:
Data Acquisition: Similar to SSA, high-resolution full-scan mass spectrometry data is acquired. researchgate.net
Peak Detection and Alignment: Sophisticated algorithms are used to detect all significant chromatographic peaks and align them across multiple samples.
Componentization: Features belonging to the same chemical compound (e.g., isotopes, adducts) are grouped together.
Formula Generation: For each detected component, a molecular formula is proposed based on its accurate mass and isotopic pattern.
Database Searching and Identification: The generated molecular formula and experimental MS/MS spectra are searched against large chemical databases (e.g., PubChem, ChemSpider) and spectral libraries to propose candidate structures. diva-portal.org The identification of this compound would be confirmed by matching its fragmentation pattern and, ultimately, by comparison with a reference standard. nih.gov
The primary analytical instrumentation for both SSA and NTA is typically Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, which provide the necessary mass accuracy and sensitivity. au.dkresearchgate.net
Interactive Data Table: Hypothetical LC-HRMS Parameters for this compound Analysis
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C14H21NO |
| Exact Mass | 219.1623 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 220.1696 [M+H]+ |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Hypothetical RT | ~5-7 minutes (indicative) |
| MS/MS Fragments | (Hypothetical) e.g., fragments corresponding to the loss of the butyl group, cleavage of the amide bond. |
Sample Preparation Strategies for Environmental and Biological Matrices
The successful analysis of this compound in complex matrices is highly dependent on the efficiency of the sample preparation method. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. clu-in.org
Environmental Matrices (Water, Soil, and Sediment)
For water samples , which can range from surface water to industrial wastewater, solid-phase extraction (SPE) is a widely used and effective technique. researchgate.netlctech.de The choice of sorbent is critical and depends on the polarity of the analyte. For a compound like this compound, a reverse-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB would be suitable due to its nonpolar butylphenyl group. researchgate.net
For soil and sediment samples , the extraction process is more rigorous. Common techniques include:
Solvent Extraction: This involves extracting the sample with an organic solvent or a mixture of solvents. For a compound with moderate polarity like this compound, a mixture of a polar and a non-polar solvent, such as acetone/hexane or dichloromethane (B109758)/methanol, would likely be effective.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to separate the organic layer from the aqueous and solid matrix components. wur.nl A subsequent dispersive SPE (d-SPE) step with sorbents like PSA (primary secondary amine) or C18 can be used for cleanup.
Biological Matrices (Plasma, Urine)
The analysis of this compound in biological fluids like plasma and urine requires efficient methods to remove proteins and other endogenous components that can interfere with the analysis.
Protein Precipitation (PPT): This is a common first step for plasma samples, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological fluid and an immiscible organic solvent. nih.gov For this compound, a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether could be used.
Solid-Phase Extraction (SPE): As with environmental samples, SPE is a powerful tool for cleaning up biological extracts. nih.govthermofisher.com Mixed-mode or polymeric sorbents are often employed to achieve high selectivity and recovery.
The choice of the final sample preparation strategy will depend on the specific matrix, the required detection limits, and the available instrumentation. A summary of potential strategies is presented in the table below.
Interactive Data Table: Sample Preparation Strategies for this compound
| Matrix | Extraction Technique | Cleanup Method | Key Considerations |
| Wastewater | Solid-Phase Extraction (SPE) | Elution with organic solvent | Sorbent: Polymeric (e.g., Oasis HLB) or C18. researchgate.net |
| Soil/Sediment | QuEChERS | Dispersive SPE (d-SPE) with C18/PSA | Effective for a wide range of analytes. wur.nl |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Silica gel or Florisil column chromatography | Uses elevated temperature and pressure for efficient extraction. |
| Human Plasma | Protein Precipitation (PPT) | Direct injection or further SPE cleanup | Simple and fast initial cleanup step. |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Solvent evaporation and reconstitution | Choice of solvent is crucial for recovery. nih.gov |
| Human Urine | Dilute-and-Shoot or SPE | - | "Dilute-and-shoot" is simpler but may have more matrix effects. SPE provides a cleaner extract. nih.gov |
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation analogues of N-(4-butylphenyl)butanamide is a cornerstone of future research, aiming to enhance efficacy, selectivity, and pharmacokinetic properties for specific applications. This approach relies on a deep understanding of structure-activity relationships (SAR), where systematic modifications to the molecular structure are correlated with changes in biological activity or material properties.
A key strategy involves the chemical modification of the core this compound structure. For instance, research on analogous compounds, such as urea-based TRPV1 antagonists, has shown that replacing specific rings or scaffolds can lead to novel analogues with improved pharmacological profiles. nih.gov In one such study, replacing the pyridine (B92270) ring of a lead compound with a pyrimidine (B1678525) ring or a tetrahydro-β-carboline scaffold resulted in new molecules with better tolerability. nih.gov This principle can be applied to this compound by:
Modifying the Butyl Group: Altering the length, branching, or introducing unsaturation into the butyl chain on the phenyl ring to probe its influence on receptor binding or material integration.
Substituting the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) at different positions to modulate electronic properties and intermolecular interactions.
Altering the Butanamide Chain: Varying the length of the acyl chain or replacing the butanamide group with other functionalities like sulfonamides or reverse amides to explore different chemical spaces and interactions.
The synthesis of these rationally designed analogues will require advanced organic chemistry techniques to achieve high yields and purity. The knowledge gained from synthesizing related compounds, such as N-(4-butanoyl-3-hydroxyphenyl)butanamide as an intermediate for the anticoccidial drug Nequinate, provides a foundational methodology. nih.gov By combining SAR studies with targeted synthesis, researchers can systematically develop next-generation compounds with superior performance characteristics.
Integration of Artificial Intelligence and Machine Learning in Butanamide Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel butanamide-based compounds. researchgate.netnih.gov These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research cycle and reducing costs. nih.gov
In the context of this compound research, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing chemical libraries to predict the physicochemical properties, biological activity, and potential toxicity of newly designed butanamide analogues before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for laboratory investigation.
Virtual Screening: AI can screen massive virtual libraries of butanamide derivatives against specific biological targets, identifying potential hits much faster than traditional high-throughput screening methods. nih.gov Graph neural networks (GNNs), for example, are adept at learning from molecular structures to predict interactions with proteins. nih.gov
Reaction Optimization: Machine learning models can predict the outcomes of chemical reactions under various conditions, helping chemists to optimize synthetic routes for higher yields and purity. scitechdaily.comarxiv.org This can be particularly useful in developing efficient and scalable syntheses for promising butanamide analogues.
Table 1: Illustrative Example of a Machine Learning Model Output for Screening Virtual this compound Analogues This table is a hypothetical representation of how a predictive model might score compounds.
Exploration of Novel Biological Targets and Therapeutic Applications
While some applications for related butanamides exist, such as intermediates for veterinary drugs, the full therapeutic potential of the this compound scaffold remains largely unexplored. nih.gov Future research will focus on identifying and validating novel biological targets.
One promising avenue is investigating its potential as a modulator of ion channels. For example, the structurally related compound BCTC is an antagonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a target for treating chronic pain. nih.gov Screening this compound and its analogues against TRPV1 and other TRP channels could uncover new classes of analgesics.
Beyond medicine, there is an emerging opportunity to explore this compound in the field of materials science and diagnostics. Polymers incorporating an N-(4-butylphenyl) moiety, such as Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine), are used as hole-transport layers in organic light-emitting diodes (OLEDs) and have been investigated for use in highly responsive gas sensors for applications like breath analysis. chemicalbook.com This suggests that this compound itself, or functionalized derivatives, could be investigated as components in biosensors or organic electronics, representing a significant diversification of its application profile.
Development of Sustainable Synthetic Routes and Processes
In line with the global push for environmental responsibility, a critical future direction is the development of green and sustainable synthetic routes for this compound and its derivatives. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive processes. Green chemistry aims to minimize environmental impact by focusing on principles such as waste reduction, use of renewable feedstocks, and energy efficiency. rsc.org
Future research in this area could focus on:
Catalytic Methods: Developing highly efficient catalytic systems (e.g., using earth-abundant metals) to replace stoichiometric reagents, thereby reducing waste.
Alternative Solvents: Exploring the use of benign solvents like water, supercritical CO₂, or bio-based solvents instead of volatile organic compounds.
Innovative Reaction Platforms: Adopting novel technologies such as flow chemistry or solid-phase synthesis on sustainable platforms. Recent work has demonstrated the viability of using simple filter paper as a platform for water-based synthesis of related amide compounds, achieving high yields and excellent green metrics. rsc.org Such an approach could streamline the synthesis process and avoid complex purification steps. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing the generation of byproducts.
By focusing on sustainability, the chemical community can ensure that the production of valuable butanamide compounds is economically viable and environmentally sound.
Multidisciplinary Collaboration in Butanamide-Focused Research
Advancing the science of this compound will require extensive multidisciplinary collaboration. The complexity of modern molecular research, from initial design to final application, necessitates the integration of expertise from diverse fields.
Chemists and Computer Scientists: Organic and medicinal chemists will be needed to synthesize novel analogues, while computational chemists and data scientists will develop and apply the AI/ML models that guide the design process. scitechdaily.comeurekalert.org
Biologists and Pharmacologists: These experts are essential for testing the biological activity of new compounds, elucidating their mechanisms of action, and validating their effects in cellular and animal models.
Material Scientists and Engineers: If the compound is explored for applications in electronics or sensors, collaboration with material scientists will be crucial for fabricating and testing devices. chemicalbook.comresearchgate.net
Chemical Engineers: To translate a promising laboratory synthesis into a large-scale, sustainable industrial process, the expertise of chemical engineers is indispensable.
By fostering a collaborative environment, research teams can leverage diverse perspectives and skill sets to accelerate innovation and overcome the complex challenges inherent in developing next-generation chemical compounds.
Table 2: List of Chemical Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
